

Synthesis and characterization of 5,5'-Methylenedisalicylic acid.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,5'-Methylenedisalicylic acid

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An In-depth Technical Guide on the Synthesis and Characterization of **5,5'-Methylenedisalicylic Acid**

Abstract

5,5'-Methylenedisalicylic acid (MDSA), a molecule comprising two salicylic acid units linked by a methylene bridge, is a compound of significant scientific interest. Its structural features, particularly the presence of carboxylic acid and hydroxyl functional groups, impart valuable properties for applications ranging from pharmaceutical intermediates to building blocks for advanced materials.^{[1][2]} This guide provides a comprehensive, field-proven overview of the synthesis and detailed characterization of MDSA, designed for researchers and professionals in chemistry and drug development. We will explore the mechanistic underpinnings of its synthesis, provide a robust, step-by-step experimental protocol, and detail the analytical techniques required for unambiguous structural confirmation and purity assessment.

Introduction: Chemical Significance and Applications

5,5'-Methylenedisalicylic acid (CAS No. 122-25-8) is a versatile organic compound that merges the chemical functionalities of its parent molecule, salicylic acid, into a larger, more complex architecture.^{[1][3]} Its defining characteristic is its ability to act as a multidentate ligand, capable of forming stable complexes with a wide range of metal ions. This chelating ability makes it a valuable precursor in the synthesis of coordination polymers and metal-organic

frameworks (MOFs). Furthermore, its role as a key intermediate in the synthesis of more complex pharmaceutical compounds is well-established.[2] The molecule typically presents as a white to cream-colored crystalline powder, soluble in polar organic solvents like alcohols and acetone, with limited solubility in water.[3][4]

Synthesis: The Acid-Catalyzed Condensation Route

The most prevalent and reliable method for synthesizing MDSA is the acid-catalyzed electrophilic aromatic substitution reaction between salicylic acid and formaldehyde.[3] This process is efficient and scalable, making it suitable for laboratory and pilot-scale production.

Reaction Mechanism and Rationale

The synthesis proceeds via a classic electrophilic aromatic substitution pathway. The key steps are:

- **Electrophile Generation:** The acid catalyst (typically concentrated sulfuric acid) protonates the formaldehyde, forming a highly reactive hydroxymethyl cation ($+CH_2OH$), a potent electrophile.
- **Electrophilic Attack:** The electron-rich aromatic ring of salicylic acid attacks the electrophile. The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups favor substitution at the para position (position 5) relative to the hydroxyl group.
- **Second Substitution:** The resulting benzyl alcohol intermediate is further activated by the acid catalyst and subsequently reacts with a second molecule of salicylic acid to form the final methylene-bridged product.

The choice of sulfuric acid as a catalyst is twofold: it is a strong proton source for generating the electrophile and also acts as a dehydrating agent, helping to drive the reaction equilibrium towards the product.

Detailed Experimental Protocol

Materials & Equipment:

- Salicylic Acid (Reagent Grade)

- Formaldehyde (37% solution in H₂O)
- Sulfuric Acid (98%, Concentrated)
- Methanol
- Acetone
- Benzene
- Standard reflux apparatus (round-bottom flask, condenser)
- Magnetic stirrer with heating mantle
- Büchner funnel and vacuum filtration setup
- Drying oven

Step-by-Step Procedure:

- Reactant Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 27.6 g (0.2 mol) of salicylic acid in 100 mL of methanol. Gentle warming may be required to achieve complete dissolution.
- Reagent Addition: To the stirring solution, add 15.0 mL (0.2 mol) of 37% formaldehyde solution.
- Catalyst Introduction (Critical Step): Cool the flask in an ice bath. Slowly and carefully, add 10 mL of concentrated sulfuric acid dropwise. This step is highly exothermic; maintaining a low temperature is crucial to control the reaction rate and prevent side product formation.
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The solution will typically become darker and thicker as the product precipitates.
- Isolation of Crude Product: After the reflux period, allow the mixture to cool to room temperature. The crude MDSA will precipitate out of the solution. Isolate the solid product by vacuum filtration using a Büchner funnel.

- **Washing:** Wash the filter cake thoroughly with distilled water (3 x 50 mL) to remove any residual acid and unreacted formaldehyde.
- **Purification by Recrystallization:** Transfer the crude solid to a beaker. Add a minimal amount of hot acetone to dissolve the solid. Once dissolved, slowly add benzene until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. This purification method is effective for removing impurities.[5][6]
- **Final Isolation and Drying:** Collect the purified white, crystalline product by vacuum filtration. Dry the crystals in a vacuum oven at 80°C overnight to remove all traces of solvent. The expected melting point is in the range of 235-242°C.[6][7]

Synthesis Workflow Diagram



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Caption: A step-by-step workflow for the synthesis and purification of MDSA.

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized product, a suite of analytical techniques must be employed.

Physicochemical Properties

The fundamental properties of the synthesized MDSA should be verified and are summarized below.

Property	Value	Source(s)
Molecular Formula	$C_{15}H_{12}O_6$	[3]
Molecular Weight	288.25 g/mol	[3][8]
Appearance	White to cream crystalline powder	[1][6]
Melting Point	235-242 °C	[6][7]
Solubility	Freely soluble in methanol, ethanol, acetone; insoluble in water	[3][7]

Spectroscopic Analysis

Spectroscopy provides irrefutable evidence of the molecular structure.

- 1H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural elucidation. For MDSA (typically run in DMSO-d₆), the following resonances are expected:
 - A singlet around 3.8-4.0 ppm, integrating to 2H, corresponding to the bridging methylene (-CH₂-) protons.
 - Multiple signals in the aromatic region (6.8-8.0 ppm) corresponding to the protons on the two salicylic acid rings.
 - A very broad singlet at a high chemical shift (>10 ppm) corresponding to the acidic protons of the two carboxylic acid and two hydroxyl groups.
- ^{13}C NMR Spectroscopy: The carbon spectrum complements the 1H NMR data.[9][10] Key expected signals include:
 - A signal around 40 ppm for the methylene bridge carbon.
 - Multiple signals between 110-160 ppm for the aromatic and hydroxyl-bearing carbons.
 - A signal downfield (>170 ppm) for the carboxylic acid carbons.

- Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum confirms the presence of key functional groups.[\[11\]](#)[\[12\]](#)
 - ~3200-2500 cm⁻¹: A very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid groups.
 - ~1680-1660 cm⁻¹: A strong, sharp absorption from the C=O stretching of the carboxylic acid.
 - ~1600-1450 cm⁻¹: Several sharp peaks corresponding to C=C stretching within the aromatic rings.
 - ~1440 cm⁻¹: A characteristic scissoring vibration for the -CH₂- bridge.
 - ~1250 cm⁻¹: A strong C-O stretching vibration.

Molecular Structure Diagram

Caption: The chemical structure of **5,5'-Methylenedisalicylic acid** (MDSA).

Conclusion

This guide has detailed a reliable and well-documented methodology for the synthesis of **5,5'-methylenedisalicylic acid**, grounded in the principles of electrophilic aromatic substitution. The comprehensive characterization workflow, employing a combination of physicochemical measurements and spectroscopic techniques, provides a self-validating system to ensure the production of high-purity material. The protocols and data presented herein serve as an authoritative resource for scientists, enabling the confident synthesis and verification of MDSA for its diverse applications in research and development.

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- To cite this document: BenchChem. [Synthesis and characterization of 5,5'-Methylenedisalicylic acid.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7784154#synthesis-and-characterization-of-5-5-methylenedisalicylic-acid>]

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